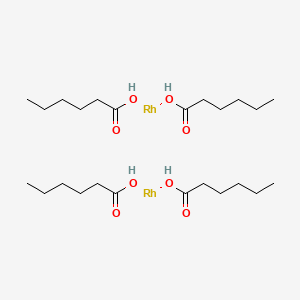![molecular formula C10H16Si B1609130 2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene CAS No. 54767-28-1](/img/structure/B1609130.png)
2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene
Overview
Description
2,7-Dimethyl-5-silaspiro[44]nona-2,7-diene is a silicon-containing organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of 2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene can be achieved through a one-step reaction involving dialkoxydichlorosilanes and isoprene . The reaction typically involves the in situ reaction of dialkoxydichlorosilanes, such as dimethoxy-, diethoxy-, dipropoxy-, dibutoxy-, and diisobutoxydichlorosilane, with isoprene under controlled conditions . This method allows for the efficient production of the desired compound with high yield.
Chemical Reactions Analysis
2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of silanols, while reduction can yield silanes.
Scientific Research Applications
2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various silicon-containing compounds . In biology, it has potential applications in the development of silicon-based biomaterials. In medicine, it is being explored for its potential use in drug delivery systems due to its unique structural properties. Additionally, in the industry, it is used in the production of advanced materials with enhanced mechanical and thermal properties .
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene can be compared with other similar silicon-containing compounds, such as 2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diol and 2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-dione . These compounds share similar structural features but differ in their functional groups and reactivity. The presence of different functional groups in these compounds can lead to variations in their chemical behavior and applications. The uniqueness of this compound lies in its spirocyclic structure and the presence of silicon, which imparts distinct properties compared to its carbon analogs.
Properties
IUPAC Name |
3,8-dimethyl-5-silaspiro[4.4]nona-2,7-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Si/c1-9-3-5-11(7-9)6-4-10(2)8-11/h3-4H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTZDZCYAPUYIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC[Si]2(C1)CC=C(C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50411208 | |
| Record name | 2,7-dimethyl-5-silaspiro[4.4]nona-2,7-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50411208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54767-28-1 | |
| Record name | 2,7-dimethyl-5-silaspiro[4.4]nona-2,7-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50411208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-Imidazo[4,5-b]pyridine-6-carbonitrile](/img/structure/B1609047.png)

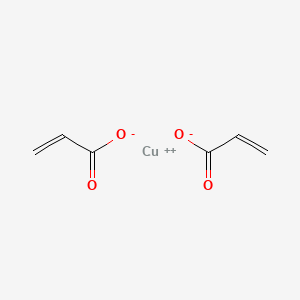
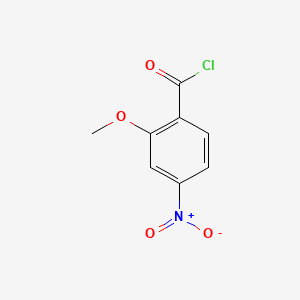
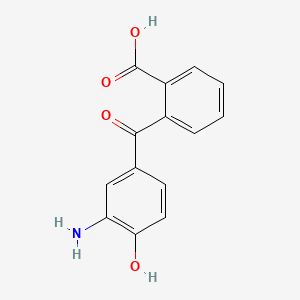
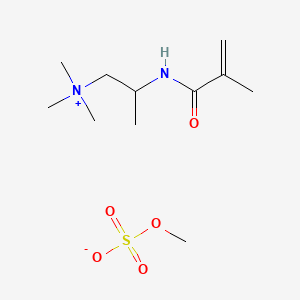
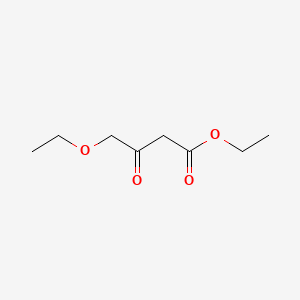
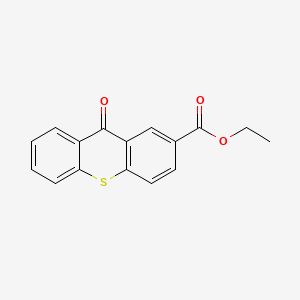
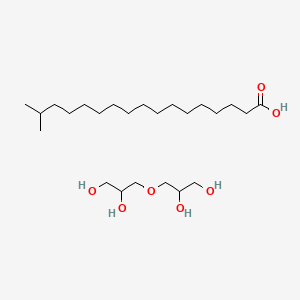
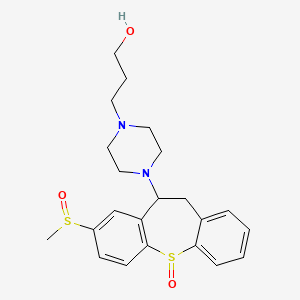
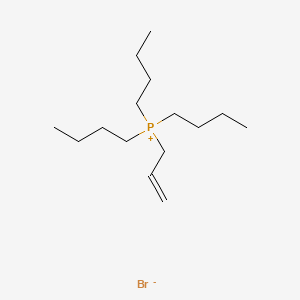
![(7S,9S)-9-acetyl-7-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1609067.png)
